(H-Cys-oet)2 2hcl chemical structure and physical properties
(H-Cys-oet)2 2hcl chemical structure and physical properties
An In-Depth Technical Guide to L-Cystine Diethyl Ester Dihydrochloride ((H-Cys-OEt)₂·2HCl)
Abstract
L-Cystine diethyl ester dihydrochloride, systematically referred to as (H-Cys-OEt)₂·2HCl, is a pivotal derivative of the naturally occurring amino acid L-cystine. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, elucidating the compound's core characteristics. By protecting the carboxylic acid moieties as ethyl esters and presenting the molecule as a stable dihydrochloride salt, (H-Cys-OEt)₂·2HCl becomes a versatile and highly soluble building block for advanced chemical synthesis. This document details its chemical structure, physicochemical properties, prevalent synthesis methodologies, and analytical characterization protocols. Furthermore, it explores its significant applications, particularly in peptide synthesis, where it facilitates the incorporation of disulfide bridges crucial for protein structure and function, and in biomedical research as a potential prodrug for delivering L-cysteine to mitigate cellular oxidative stress.
Introduction
L-cystine, formed by the oxidation of two L-cysteine molecules, is fundamental to the tertiary and quaternary structures of countless proteins through the formation of disulfide bonds. However, its poor solubility in many common solvents limits its direct application in organic synthesis. L-Cystine diethyl ester dihydrochloride emerges as a chemically engineered solution, enhancing both solubility and reactivity. The esterification of the carboxyl groups prevents their participation in undesired side reactions, such as salt formation or polymerization during peptide coupling, while the dihydrochloride form significantly improves its solubility in aqueous and polar organic media, rendering it a convenient and stable precursor for a multitude of applications.[1][2] Its primary utility lies in its role as a precursor for complex peptides and as a tool in antioxidant research and pharmaceutical development.[1][3]
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is essential for its effective application in a laboratory setting.
Chemical Identifiers
| Identifier | Value |
| Common Name | L-Cystine diethyl ester dihydrochloride |
| Synonyms | (H-Cys-OEt)₂·2HCl, Diethyl L-cystinate dihydrochloride, L-Cystine diethyl ester 2HCl |
| CAS Number | 22735-07-5[4][5] |
| Molecular Formula | C₁₀H₂₂Cl₂N₂O₄S₂[4][5] |
| Molecular Weight | 369.33 g/mol [4][6] |
| IUPAC Name | 3,3'-disulfanediylbis(1-ethoxy-1-oxopropan-2-aminium) dichloride[4][5] |
Chemical Structure
(H-Cys-OEt)₂·2HCl consists of two L-cysteine ethyl ester units covalently linked via a disulfide (-S-S-) bond. The two primary amine groups are protonated and associated with chloride ions, forming the dihydrochloride salt. This structure provides enhanced stability compared to the free thiol of L-cysteine ethyl ester, preventing premature oxidation while allowing for controlled reduction to expose the reactive thiol groups when desired.[7]
Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 174 - 185 °C (range from various sources) | [][9] |
| Solubility | Soluble in water, methanol, and DMSO. | [4][][10] |
| Storage Conditions | Store at 0-8°C, with long-term storage recommended at -20°C. Keep under an inert gas as the material is hygroscopic and heat-sensitive. | [4][10][11][12] |
Synthesis and Purification
While commercially available, in-house synthesis of (H-Cys-OEt)₂·2HCl is often required for specific research needs or large-scale applications. The synthesis revolves around the esterification of L-cystine's two carboxylic acid groups with ethanol under acidic conditions.[1]
Synthesis Methodologies
Two primary, field-proven methods are employed for this synthesis: Fischer-Speier esterification and the thionyl chloride method. The choice between them often depends on available reagents, desired reaction speed, and scale.
This classic method utilizes a strong acid catalyst to protonate the carboxyl group, enhancing its electrophilicity for nucleophilic attack by ethanol. An excess of ethanol is used as both a reactant and a solvent to drive the reaction equilibrium towards the product.[1]
Experimental Protocol:
-
Setup: Suspend L-cystine (1 equivalent) in absolute ethanol (e.g., 10-15 mL per gram of L-cystine) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Catalyst Introduction: Cool the suspension in an ice bath (0°C). Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring until the solution becomes saturated.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Gently reflux the mixture for 4-6 hours until the L-cystine has completely dissolved and the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting white solid is the crude diethyl L-cystinate dihydrochloride.[1][4]
This is often a more reactive and efficient method. Thionyl chloride (SOCl₂) reacts in situ with ethanol to generate HCl and ethyl chlorosulfite, which readily esterify the carboxylic acid.[1][13]
Experimental Protocol:
-
Setup: Suspend L-cystine (1 equivalent) in absolute ethanol (e.g., 10-15 mL per gram) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension in an ice-water bath (0°C). Add thionyl chloride (SOCl₂, ~2.2 equivalents) dropwise to the stirred suspension over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath, and reflux the reaction mixture for 12-15 hours.[13]
-
Isolation: Cool the reaction solution to room temperature. Evaporate the solvent under reduced pressure to yield the crude product as a white powder.[13]
Synthesis Workflow
Purification Protocol
The crude product from either synthesis can be purified by recrystallization to remove unreacted starting material and by-products.
-
Solvent Selection: A common and effective solvent system is ethanol/diethyl ether.[4]
-
Procedure: Dissolve the crude solid in a minimal amount of hot absolute ethanol.
-
Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid.
-
Isolation: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to complete the crystallization process.
-
Finishing: Collect the white crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized (H-Cys-OEt)₂·2HCl is a critical, self-validating step. Standard spectroscopic techniques are employed for this purpose.[4][6]
Spectroscopic Data
While direct experimental spectra are not always publicly available, the following table summarizes predicted and expected data based on the compound's structure and data from analogous molecules.[6]
| Technique | Expected Characteristics |
| ¹H NMR | Ethyl CH₃: ~1.2-1.4 ppm (triplet). Ethyl CH₂: ~4.1-4.3 ppm (quartet). β-CH₂: ~3.2-3.5 ppm (multiplet, downfield shifted due to proximity to S-S and N⁺H₃). α-CH: ~4.3-4.6 ppm (multiplet, downfield shifted due to proximity to N⁺H₃ and C=O). N⁺H₃: Broad singlet, variable shift.[6] |
| ¹³C NMR | Ethyl CH₃: ~14 ppm. Ethyl CH₂: ~62 ppm. β-CH₂: ~40 ppm. α-CH: ~52 ppm. Carbonyl C=O: ~170 ppm. |
| IR Spectroscopy | N-H stretch (amine salt): Broad band ~2800-3200 cm⁻¹. C=O stretch (ester): Strong absorption ~1740-1750 cm⁻¹. C-O stretch (ester): ~1150-1250 cm⁻¹. |
Generalized Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Integrate the proton signals to confirm the ratio of protons and analyze chemical shifts and multiplicities to verify the structure.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[6]
-
Infusion: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Analyze the resulting mass spectrum in positive ion mode to confirm the molecular weight of the free base (M+H)⁺ at m/z 297.09.
Applications in Research and Development
The unique structural features of (H-Cys-OEt)₂·2HCl make it a valuable tool in several scientific domains.
Peptide and Protein Chemistry
(H-Cys-OEt)₂·2HCl is a key building block in solid-phase peptide synthesis (SPPS). The ester groups protect the C-termini, allowing the free, protonated amino groups to be coupled to an activated amino acid on a solid support. Its most significant role is in the synthesis of peptides containing disulfide bonds, which are critical for stabilizing the three-dimensional structure of many biologically active peptides and proteins.[7][9]
Drug Development and Delivery
The compound serves as a valuable prodrug for delivering L-cysteine into cells.[4] The ethyl ester groups increase lipophilicity compared to L-cystine, potentially aiding in cell membrane permeation.[11] Once inside the cell, esterases can hydrolyze the ester groups, and cellular reductants can cleave the disulfide bond to release two molecules of L-cysteine. This strategy is explored for several therapeutic purposes:
-
Replenishing Glutathione (GSH): L-cysteine is the rate-limiting substrate for the synthesis of glutathione, the cell's primary endogenous antioxidant. By delivering L-cysteine, (H-Cys-OEt)₂·2HCl can bolster cellular GSH levels, helping to protect against oxidative stress-induced damage, which is implicated in numerous diseases.[4][11]
-
Targeting Oxidative Stress: It is used as a research tool to investigate the biochemical pathways of oxidative stress and the protective mechanisms of antioxidants.[3][9]
Research Application Workflow
Conclusion
L-Cystine diethyl ester dihydrochloride is more than just a protected amino acid; it is a strategically designed molecule that overcomes the inherent limitations of L-cystine for synthetic and biomedical applications. Its enhanced solubility, stability, and reactivity make it an indispensable reagent in peptide chemistry for creating structurally complex molecules. Furthermore, its potential as a cellular delivery vehicle for L-cysteine positions it as a valuable compound for research into therapeutics for conditions rooted in oxidative stress. The robust synthesis and analytical protocols detailed herein provide a framework for its confident and effective use in advancing scientific discovery.
References
-
PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.
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